N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-15-5-2-3-6-17(15)27-14-19(25)21-8-9-23-10-11-24-20(23)13-16(22-24)18-7-4-12-26-18/h2-7,10-13H,8-9,14H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVYTGVQSSTFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Microwave-Assisted Cyclization
The imidazo[1,2-b]pyrazole scaffold is synthesized via a sequential condensation-cyclization protocol:
- Hydrazine monohydrate reacts with (ethoxymethylene)malonic acid derivatives in ethanol under microwave irradiation (80–150°C, 10 min).
- Furan-2-carbaldehyde is introduced to install the 6-(furan-2-yl) group, followed by addition of isocyanides and trifluoroacetic acid (TFA) to trigger cyclization.
Key Data :
Functionalization with Ethylamine
Post-cyclization, the 1-position is alkylated using 2-bromoethylamine hydrobromide in dimethylformamide (DMF) at 60°C for 6 hours.
- Yield : 70–75% (based on similar N-alkylations of imidazo derivatives).
- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:1).
Synthesis of 2-(o-Tolyloxy)acetyl Chloride
Continuous Condensation of o-Tolyloxy Acetic Acid
Adapting the method from CN108440273B:
- Neutralization : o-Cresol reacts with sodium hydroxide (30–80°C) to form sodium o-cresolate.
- Condensation : Chloroacetic acid and sodium o-cresolate undergo a three-stage reaction:
- Primary condensation in a mixing pump (reflux, 2 h).
- Secondary condensation in a baffled tubular reactor.
- Tertiary condensation in a reactive distillation column.
- Acidification : The product is treated with hydrochloric acid to yield o-tolyloxy acetic acid (85–90% yield).
Conversion to Acid Chloride
o-Tolyloxy acetic acid is treated with thionyl chloride (1:3 molar ratio) at 60°C for 2 hours, yielding 2-(o-tolyloxy)acetyl chloride (95% conversion).
Final Amide Coupling
The ethylamine-functionalized imidazo[1,2-b]pyrazole is reacted with 2-(o-tolyloxy)acetyl chloride in dichloromethane (DCM) using triethylamine as a base:
- Conditions : 0°C to room temperature, 12-hour stirring.
- Workup : Extraction with NaHCO₃, followed by drying over MgSO₄.
- Yield : 68–72% (analogous acetamide couplings).
Alternative Pathways and Optimization
Tandem Cyclization-Amidation
A modified one-pot approach combines imidazo[1,2-b]pyrazole formation with in-situ amidation:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones under the influence of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The imidazo[1,2-b]pyrazole core can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C) to yield the corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, where nucleophiles such as amines or thiols can replace the acetamide group.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM), room temperature.
Reduction: Pd/C, hydrogen gas, ethanol, room temperature to 50°C.
Substitution: Nucleophiles (amines, thiols), solvents like DCM or acetonitrile, mild heating (40-60°C).
Major Products
Oxidation: Furanones.
Reduction: Dihydroimidazo[1,2-b]pyrazole derivatives.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Its imidazo[1,2-b]pyrazole core is known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, the compound is being evaluated for its pharmacological properties. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for creating materials with tailored functionalities.
Mechanism of Action
The mechanism of action of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-b]pyrazole core can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects. The furan ring and o-tolyloxyacetamide moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Triazole-Linked Acetamide Derivatives ()
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a-m) share the acetamide backbone but utilize a 1,2,3-triazole ring instead of imidazo[1,2-b]pyrazole. Key differences include:
- Substituent Effects : The naphthalene and nitro groups in 6b-c increase hydrophobicity and electron-withdrawing properties, contrasting with the target’s furan (electron-donating) and o-tolyloxy (moderate lipophilicity) groups.
- Synthetic Routes : Both classes employ Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation , whereas the target compound’s imidazo[1,2-b]pyrazole core likely requires condensation or cyclization strategies.
Table 1: Structural and Functional Comparison with Triazole Derivatives
Benzimidazole-Pyrazole Acetamides ()
Compounds like N-(2-(2-(1H-Pyrazol-3-yl)acetamido)-1H-benzimidazol-3(5)-yl)benzamide (28-31) share the acetamide linkage but incorporate benzimidazole and pyrazole rings. Key distinctions:
- Substituent Diversity : Chloro and methyl groups in derivatives like 32 modulate solubility and metabolic stability, whereas the target’s furan and o-tolyloxy groups may improve oral bioavailability .
- Synthesis : Benzimidazole derivatives use carbodiimide-mediated coupling (EDCI/HOBt), while the target compound’s synthesis may require regioselective imidazo-pyrazole formation .
Benzothiazole Acetamides ()
Patent compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide feature benzothiazole cores with trifluoromethyl and methoxy substituents:
- Electronic Effects: The CF₃ group in benzothiazoles is strongly electron-withdrawing, enhancing metabolic resistance compared to the target’s furan and methylphenoxy groups .
Cephalosporin-Inspired Acetamides (Evidences 4-5)
While structurally distinct, cephalosporin derivatives like (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid demonstrate acetamide side chains in β-lactam antibiotics:
- Functional Role : The acetamide in cephalosporins stabilizes the β-lactam ring, whereas in the target compound, it likely serves as a flexible linker for target binding .
- Structural Complexity : Cephalosporins feature fused bicyclic systems with sulfur atoms, contrasting with the target’s imidazo-pyrazole core .
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